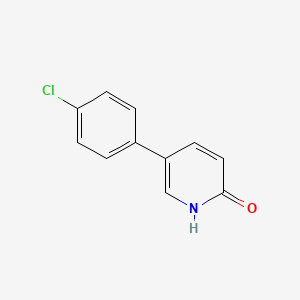

5-(4-Chlorophenyl)-2-hydroxypyridine

Vue d'ensemble

Description

This would typically include the compound’s systematic name, its molecular formula, and its structure.

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and reaction conditions.Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis

This involves detailing the chemical reactions the compound can undergo, including its reactivity and stability.Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility, density, molar mass, and specific rotation.Applications De Recherche Scientifique

1. Structural Analysis in Material Science

- Application : The compound 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized using various spectroscopic techniques and single-crystal X-ray diffraction .

- Method : The structural geometry (bond lengths, bond angles, and torsion angles), the electronic properties of mono and dimeric forms of the compound were calculated using the density functional theory (DFT) method at B3LYP level 6-31+ G(d,p), 6-31++ G(d,p) and 6-311+ G(d,p) basis sets in the ground state .

- Results : A good correlation was found (R2 = 0.998) between the observed and theoretical vibrational frequencies. The compound exhibited n→π* UV absorption peak of UV cut-off edge, and a great magnitude of the first-order hyperpolarizability was observed .

2. Antiviral Activity

- Application : 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized and tested for antiviral activity .

- Method : Starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization afforded 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol .

- Results : The bioassay tests showed that compounds 7b and 7i possessed certain anti-tobacco mosaic virus activity .

Safety And Hazards

This would involve detailing the compound’s toxicity, flammability, and other hazards. It may also include handling and disposal recommendations.

Orientations Futures

This would involve discussing potential future research directions, such as new synthetic routes, potential applications, and areas for further study.

For a specific compound like “5-(4-Chlorophenyl)-2-hydroxypyridine”, you would need to consult the relevant scientific literature or databases. Please note that not all compounds will have information available for all these categories, especially if they are novel or not widely studied. If you have access to scientific databases or journals, they can be a great resource for this kind of information. You can also consult material safety data sheets (MSDS) for safety and hazard information.

Propriétés

IUPAC Name |

5-(4-chlorophenyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c12-10-4-1-8(2-5-10)9-3-6-11(14)13-7-9/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICHMBLPJGYPGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=O)C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437498 | |

| Record name | 5-(4-CHLOROPHENYL)-2-HYDROXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Chlorophenyl)-2-hydroxypyridine | |

CAS RN |

76053-43-5 | |

| Record name | 5-(4-CHLOROPHENYL)-2-HYDROXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B1354006.png)